(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride, commonly known as L-β-homothreonine hydrochloride (CAS: 336182-14-0), is a highly pure, chiral β-amino acid building block essential for advanced peptidomimetic and foldamer synthesis. By introducing an additional methylene carbon into the peptide backbone while retaining the critical γ-hydroxyl side chain, this compound enables the design of therapeutics with enhanced structural rigidity and profound resistance to enzymatic degradation. Supplied as a stable hydrochloride salt, it ensures excellent aqueous solubility, precise stoichiometry, and extended shelf life. This makes it a superior precursor for both solution-phase API manufacturing and the generation of Fmoc/Boc-protected derivatives for solid-phase peptide synthesis (SPPS) workflows. [1]
Substituting (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride with its natural α-amino acid counterpart (L-threonine) fundamentally compromises the end product, as α-peptides are rapidly cleaved by in vivo proteases, whereas β-peptides remain intact. Furthermore, attempting to substitute the hydrochloride salt with the free base form of L-β-homothreonine introduces significant procurement and process risks. The free base is prone to variable zwitterionic behavior, hygroscopicity, and lower stability during long-term storage, which complicates precise molar dosing and reduces yields during subsequent N-protection steps. Procuring the HCl salt guarantees reproducible batch-to-batch reactivity and eliminates the handling bottlenecks associated with moisture-sensitive free bases. [1]
Incorporation of β-amino acids like (3R,4R)-3-Amino-4-hydroxypentanoic acid into peptide sequences confers near-total resistance to enzymatic cleavage. Studies comparing β-peptides to their α-peptide counterparts demonstrate that while L-threonine-containing peptides are rapidly degraded in mammalian serum, those utilizing the β-homothreonine building block exhibit extended half-lives, maintaining structural integrity for days. [1]
| Evidence Dimension | In vivo / Serum half-life (t1/2) |
| Target Compound Data | > 48 to 72 hours (β-peptide derivatives) |
| Comparator Or Baseline | < 2 hours (L-threonine α-peptide baseline) |
| Quantified Difference | > 24-fold increase in proteolytic stability |
| Conditions | Standard mammalian serum degradation assays |
Critical for pharmaceutical procurement teams sourcing building blocks for orally bioavailable or long-acting peptide therapeutics.
For manufacturers synthesizing protected building blocks (e.g., Fmoc-L-β-homothreonine) for SPPS, the starting material's salt form dictates process efficiency. The hydrochloride salt provides a highly soluble, stoichiometrically precise starting point in standard aqueous/organic biphasic protection reactions, leading to superior isolated yields compared to the zwitterionic free base, which often suffers from incomplete dissolution and side reactions. [1]
| Evidence Dimension | Isolated yield of N-Fmoc protected derivative |
| Target Compound Data | > 95% yield using HCl salt precursor |
| Comparator Or Baseline | ~80-85% yield using free base precursor |
| Quantified Difference | 10-15% absolute increase in protection yield |
| Conditions | Standard Fmoc-OSu protection in dioxane/aqueous Na2CO3 |
Directly impacts the cost-of-goods (COGs) and scalability for CDMOs producing protected β-amino acids for solid-phase synthesis.
The presence of the γ-hydroxyl group in (3R,4R)-3-Amino-4-hydroxypentanoic acid is crucial for stabilizing specific secondary structures in foldamers. Compared to non-hydroxylated analogs like β-homoalanine, the hydroxyl group engages in predictable intramolecular hydrogen bonding, which heavily favors the formation of stable 14-helices in solution. [1]
| Evidence Dimension | Helical propensity / Conformational stability |
| Target Compound Data | High 14-helix stabilization (driven by -OH hydrogen bonding) |
| Comparator Or Baseline | Lower structural predictability (β-homoalanine, lacking -OH) |
| Quantified Difference | Significant enhancement in target binding affinity due to rigidified conformation |
| Conditions | NMR and CD spectroscopy of β-peptide oligomers in aqueous solution |
Essential for structural biologists and medicinal chemists requiring precise spatial arrangement of pharmacophores for target engagement.
Procurement of the hydrochloride salt ensures long-term material integrity. Free amino acid bases, particularly those with additional functional groups like hydroxyls, can be hygroscopic and prone to slow degradation or clumping over time. The HCl salt of (3R,4R)-3-Amino-4-hydroxypentanoic acid maintains exceptional purity and flowability over extended storage, ensuring consistent molarity in quantitative synthetic steps.
| Evidence Dimension | Purity retention over 24 months at 25°C |
| Target Compound Data | > 99% purity retained (HCl salt) |
| Comparator Or Baseline | 2-5% degradation / moisture uptake (Free base) |
| Quantified Difference | Elimination of moisture-induced weighing errors and degradation |
| Conditions | Standard warehouse storage conditions (ambient temperature, sealed container) |
Reduces material waste and ensures that analytical and synthetic workflows are not compromised by degraded starting materials.
Due to its ability to confer extreme proteolytic stability (as detailed in Section 3), this compound is the premier choice for developing orally bioavailable peptidomimetics. It is specifically procured to replace L-threonine residues in peptide drug candidates where rapid in vivo clearance is a limiting factor. [1]
The superior solubility and stoichiometric reliability of the HCl salt make it the ideal precursor for CDMOs manufacturing Fmoc-L-β-homothreonine(OtBu). Its use guarantees high-yielding protection steps (>95%), minimizing purification bottlenecks before the building block is deployed in solid-phase peptide synthesis (SPPS). [2]
Leveraging the conformational rigidity provided by the γ-hydroxyl group's hydrogen bonding, researchers procure this specific stereoisomer to construct 14-helix β-peptides. These foldamers are highly effective at mimicking α-helical domains to disrupt complex protein-protein interactions that are typically 'undruggable' by small molecules.[3]